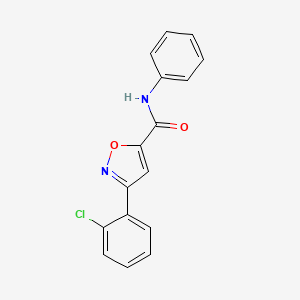

![molecular formula C19H16FN3OS B2412601 4-氟-N-(2-(间甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺 CAS No. 392288-77-6](/img/structure/B2412601.png)

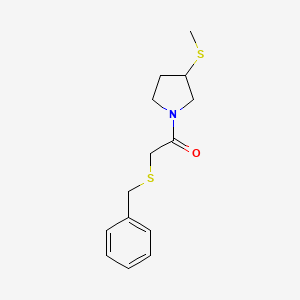

4-氟-N-(2-(间甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides catalyzed by palladium. The compound’s boron moiety makes it an excellent candidate for SM coupling due to its stability and mild reaction conditions . Researchers have explored its use in the synthesis of complex organic molecules.

Antifungal Activity

Recent studies have evaluated the antifungal properties of related pyrazolyl-benzamide derivatives. These compounds were tested against various fungal pathogens, including Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, Physalospora piricola, and Botrytis cinerea. Investigating the efficacy of our compound in inhibiting these fungi could provide valuable insights for agricultural and pharmaceutical applications .

Antiparasitic Potential

Compound 13, a close analog of our target compound, has demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the active site of Leishmania protozoan’s pteridine reductase 1 (LmPTR1). Further exploration of its antileishmanial and antimalarial effects could lead to novel therapeutic agents .

Drug Design and Optimization

Researchers have used similar pyrazolyl-benzamide scaffolds as starting points for drug design. By modifying substituents and exploring structure-activity relationships, scientists aim to optimize pharmacological properties. Our compound’s unique structure may serve as a valuable template for designing new drugs targeting specific biological pathways .

Chemical Synthesis Database

Our compound, along with its synthesis references, can contribute to chemical databases. These resources aid other researchers in accessing information about its preparation, physical properties, and potential applications. The compound’s inclusion in such databases fosters collaboration and accelerates scientific progress .

未来方向

The future directions for research on a compound would depend on its known properties and activities. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity, or on studying its mechanism of action in more detail .

属性

IUPAC Name |

4-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c1-12-3-2-4-15(9-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBNUTCGYZNFAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)

![3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2412522.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)

![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)

![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)